molecular formula C20H36O5 B3133308 (2R,2'R,5S,5'R,6'S,8a'S)-5-(2-hydroxyethyl)-5,5'-bis(hydroxymethyl)-2',5',8a'-trimethyldecahydro-2'H,3H-spiro[furan-2,1'-naphthalen]-6'-ol CAS No. 385767-68-0

(2R,2'R,5S,5'R,6'S,8a'S)-5-(2-hydroxyethyl)-5,5'-bis(hydroxymethyl)-2',5',8a'-trimethyldecahydro-2'H,3H-spiro[furan-2,1'-naphthalen]-6'-ol

Cat. No.: B3133308
CAS No.: 385767-68-0
M. Wt: 356.5 g/mol
InChI Key: XYPPDQHBNJURHU-SSLRCSEFSA-N
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Description

This compound is a highly substituted spirocyclic molecule featuring a fused furan-naphthalene core. Its stereochemical complexity is defined by the (2R,2'R,5S,5'R,6'S,8a'S) configuration, which dictates its three-dimensional arrangement and biological interactions. Key structural attributes include:

  • Spiro junction: The furan ring (oxygen-containing heterocycle) is fused to a decahydronaphthalene system via a spiro carbon, creating a rigid bicyclic framework .
  • Substituents: A 2-hydroxyethyl group at position 3. Two hydroxymethyl groups at positions 5 and 5'. Methyl groups at positions 2', 5', and 8a'. A hydroxyl group at position 6' .

Properties

IUPAC Name

(1R,2S,4aS,5S,6R)-5'-(2-hydroxyethyl)-1,5'-bis(hydroxymethyl)-1,4a,6-trimethylspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxolane]-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O5/c1-14-4-5-15-17(2,12-22)16(24)6-7-18(15,3)20(14)9-8-19(13-23,25-20)10-11-21/h14-16,21-24H,4-13H2,1-3H3/t14-,15?,16+,17+,18+,19?,20+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYPPDQHBNJURHU-SSLRCSEFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C13CCC(O3)(CCO)CO)(CCC(C2(C)CO)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC2[C@@]([C@]13CCC(O3)(CCO)CO)(CC[C@@H]([C@@]2(C)CO)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2R,2'R,5S,5'R,6'S,8a'S)-5-(2-hydroxyethyl)-5,5'-bis(hydroxymethyl)-2',5',8a'-trimethyldecahydro-2'H,3H-spiro[furan-2,1'-naphthalen]-6'-ol is a complex organic molecule with potential biological activities. This article reviews its biological effects based on existing research and case studies.

Chemical Structure and Properties

The chemical structure of the compound can be summarized by its molecular formula C20H36O5C_{20}H_{36}O_5 and its specific stereochemistry. The compound features a spiro-fused furan and naphthalene system which contributes to its unique properties.

Antioxidant Activity

Compounds with similar structures have demonstrated antioxidant properties. The presence of hydroxymethyl groups may enhance the ability to scavenge free radicals, thus providing protective effects against oxidative stress. This property is crucial in preventing cellular damage and may contribute to anti-aging effects .

Cytotoxic Effects

Some derivatives of spiro compounds have been investigated for their cytotoxic effects on cancer cells. The mechanism often involves inducing apoptosis through mitochondrial pathways. Although direct studies on this compound are scarce, the structural characteristics suggest it may exhibit similar cytotoxicity against specific cancer cell lines .

Study 1: Antiviral Efficacy

A study investigating marine-derived compounds revealed that certain spiro compounds effectively inhibited viral replication in vitro. The docking studies indicated strong binding affinities to viral proteases, suggesting that our compound may also possess similar antiviral mechanisms .

Study 2: Antioxidant Capacity

In vitro assays measuring the antioxidant capacity of related compounds indicated significant radical scavenging activity. This was assessed using DPPH and ABTS assays, which measure the ability to neutralize free radicals. The results imply that our compound could also be a potent antioxidant agent .

Study 3: Cytotoxicity in Cancer Cells

Research on structurally similar compounds has demonstrated their ability to induce apoptosis in various cancer cell lines. For instance, phlorotannins extracted from brown algae exhibited selective cytotoxic effects on cancer cells without harming normal cells. This suggests a potential pathway for further investigation into the cytotoxic properties of our compound .

Data Tables

Biological Activity Activity Type Reference
AntiviralInhibition of viral replication
AntioxidantRadical scavenging
CytotoxicInduction of apoptosis in cancer cells

Scientific Research Applications

(2R,2'R,5S,5'R,6'S,8a'S)-5-(2-hydroxyethyl)-5,5'-bis(hydroxymethyl)-2',5',8a'-trimethyldecahydro-2'H,3H-spiro[furan-2,1'-naphthalen]-6'-ol also known as Lagochilin, is a chemical compound with the molecular formula C20H36O5C_{20}H_{36}O_5 .

Basic Information:

  • PubChem CID: 23010489
  • Molecular Weight: 356.5 g/mol
  • Molecular Formula: C20H36O5C_{20}H_{36}O_5

Synonyms: The compound is also known by several other names, including :

  • Lagochilin
  • Lagochiline
  • 23554-81-6
  • CHEMBL4749155
  • 385767-68-0

Identified Applications and Research:

While the primary search results provide the chemical structure, identifiers, and basic information for the compound this compound, additional research indicates potential applications of this compound or similar compounds in various scientific fields.

  • Traditional Medicine: Lagochilin can be extracted from Anoectochilus roxburghii . Anoectochilus roxburghii extract has been shown to extend the lifespan of C. elegans, mitigate reactive oxygen species (ROS), reduce lipofuscin accumulation, and boost resistance to UV .
  • Adenosine Receptor Research: Derivatives of N(6)-3-Chlorobenzyl-5'-N-methyluronamides have been studied in the context of A3 adenosine receptor (A3AR) agonists and antagonists . These studies involve chemical synthesis and modification of nucleosides to explore their activity .
  • Anti-viral Research: Marine antiviral agents are being studied for their efficacy in targeting the viral main protease (Mpro) of SARS-CoV-2 .
  • FGFR Kinase Inhibitors: This compound may have some application as Fgfr kinase inhibitors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound shares structural motifs with several spirocyclic and polycyclic derivatives reported in the literature. Below is a detailed comparison:

Structural Similarities and Differences
Compound Name / ID Core Structure Key Substituents Stereochemistry Source/Bioactivity
Target Compound Spiro[furan-2,1'-naphthalene] 2-hydroxyethyl, bis(hydroxymethyl), trimethyl, 6'-OH (2R,2'R,5S,5'R,6'S,8a'S) Marine fungi (hypothetical, based on analogs)
[(2R,2′R,3R,4′R,4a′S,5S,5′R,6′R,8a′R)-5-(3-Furyl)...] Spiro[furan-3,1'-naphthalene] 3-furyl, tetrakis(hydroxymethyl), 2-methyl-2-butenoyloxy (2R,2′R,3R,4′R,4a′S,5S,5′R,6′R,8a′R) Synthetic/Natural product derivative
(2'S,3R,4a'S,5R,5'R,6'R,8a'S)-6'R-hydroxy-5-methoxy-... (Compound 1, ) Dispiro[furan-3,2'-furan-5',1'-naphthalene] Methoxy, hydroxyl, tetramethyl (2'S,3R,4a'S,5R,5'R,6'R,8a'S) Plant-derived, antioxidant activity
Parfumine Spiro[furo-isoindole-naphthalene] Methyl, hydroxyl, trihydroxy Not specified Antiviral (EBOV-Z VP35/VP40 interaction)
2’,8’-dimethyl-5-phenyl-...spiro[furan-2,1'-naphthalen]-3-one (Compound 18, ) Spiro[furan-2,1'-naphthalen] Phenyl, methyl, ketone (2’R,8a’S) Marine fungus, antioxidant


Key Observations :

  • Spiro Core Flexibility : The target compound and analogs (e.g., ) share a spiro junction but differ in fused rings (e.g., furan-isoindole in Parfumine vs. furan-naphthalene in the target).
  • Functional Groups: Hydroxyl and hydroxymethyl groups are common in bioactive spirocycles (e.g., antioxidant Compound 18 ), whereas acyloxy groups (e.g., 2-methyl-2-butenoyloxy in ) may enhance lipophilicity.
  • Stereochemical Complexity : The (2R,2'R,5S,5'R,6'S,8a'S) configuration of the target compound contrasts with the (2'S,3R,4a'S,5R,5'R,6'R,8a'S) configuration in Compound 1 , suggesting divergent biological target specificity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?

  • Methodology : The synthesis of structurally analogous spiro-furanonaphthalene derivatives often involves multi-step protection/deprotection strategies. For example, describes the use of 3,4-Dihydro-2H-pyran with pyridinium p-toluenesulfonate for alcohol protection, followed by LiAlH4 (LAH) reduction in THF. To optimize yields, reaction parameters (e.g., temperature, solvent polarity, and stoichiometry) should be systematically varied. Monitoring via thin-layer chromatography (TLC) and purification via column chromatography or recrystallization (e.g., ethanol, as in ) is critical .

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

  • Methodology : Use NMR spectroscopy (e.g., 1H^{1}\text{H}-1H^{1}\text{H} COSY, NOESY) to analyze coupling constants and spatial proximity of protons, particularly around the spiro center and hydroxymethyl groups. highlights the use of 13C^{13}\text{C} NMR and high-resolution mass spectrometry (HRMS) to validate molecular connectivity. For absolute stereochemistry, X-ray crystallography is definitive, as demonstrated in for similar decahydronaphthalene derivatives .

Q. What analytical techniques are suitable for characterizing its purity and stability?

  • Methodology : Combine HPLC-UV/HRMS for purity assessment and dynamic light scattering (DLS) to detect aggregation. Stability under varying pH/temperature can be studied via accelerated degradation assays (e.g., 40°C/75% RH for 4 weeks). emphasizes the importance of GHS-compliant storage (e.g., inert atmosphere, -20°C) to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved for this compound?

  • Methodology : Contradictions may arise from solvent effects, tautomerism, or impurities. Use deuterated solvents (e.g., DMSO-d6_6) for consistent NMR baselines. Cross-validate with 2D NMR (HSQC, HMBC) to assign ambiguous signals. highlights discrepancies between aerosol mass spectrometry (AMS) and offline IC/TOC analysis, underscoring the need for orthogonal validation .

Q. What computational approaches are effective for modeling its conformational dynamics and reactivity?

  • Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map energy-minimized conformers and reactive sites (e.g., hydroxyl groups). Molecular docking (AutoDock Vina) can predict interactions with biological targets, as referenced in for triazolopyrimidine analogs. MD simulations (NAMD/GROMACS) assess solvation effects and stability .

Q. How can synthetic byproducts or degradation pathways be systematically identified?

  • Methodology : Use LC-QTOF-MS/MS to detect trace impurities or degradation products. Forced degradation studies (e.g., oxidative stress with H2_2O2_2, thermal stress) coupled with fragmentation pattern analysis can elucidate pathways. ’s multi-step synthesis guide emphasizes the role of DMAP/EDC coupling in minimizing side reactions .

Q. What strategies mitigate challenges in stereoselective synthesis of its polyhydroxylated spiro core?

  • Methodology : Employ asymmetric catalysis (e.g., Sharpless epoxidation, Evans auxiliaries) or enzyme-mediated resolutions (lipases, esterases). ’s biphenyl derivatives used chiral column chromatography for enantiomeric separation. For lab-scale synthesis, Grubbs catalysts may enhance ring-closing metathesis efficiency .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields for similar compounds?

  • Methodology : Variability in yields (e.g., 71% for compound 8b vs. 65% for 8c in ) often stems from reagent purity or kinetic vs. thermodynamic control. Replicate experiments under strictly anhydrous conditions (e.g., Schlenk line) and use statistical design of experiments (DoE) to identify critical factors (e.g., reaction time, catalyst loading) .

Q. What causes inconsistencies in bioactivity assays, and how can they be standardized?

  • Methodology : Differences in cell lines, assay protocols (e.g., MTT vs. resazurin), or solvent carriers (DMSO concentration) can skew results. Follow OECD guidelines for in vitro toxicity testing. ’s pyrimidinone derivatives used IC50_{50} normalization against positive controls to ensure reproducibility .

Tables for Key Data

Property Method Reference
Stereochemical assignmentX-ray crystallography
Thermal stabilityTGA/DSC (N2_2 atmosphere)
Synthetic yield optimizationDoE (ANOVA analysis)
Degradation productsLC-QTOF-MS/MS

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